molecular formula C9H13F3O6S B11811863 (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

Cat. No.: B11811863
M. Wt: 306.26 g/mol
InChI Key: UVBCNYPMJSSUSF-COBSHVIPSA-N
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Description

(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and a trifluoromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps. One common method includes the reaction of a tetrahydrofuran derivative with a trifluoromethylsulfonylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The tetrahydrofuran ring provides structural stability and contributes to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is unique due to the presence of both the tetrahydrofuran ring and the trifluoromethylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C9H13F3O6S

Molecular Weight

306.26 g/mol

IUPAC Name

methyl (2R)-3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C9H13F3O6S/c1-16-8(13)7(5-6-3-2-4-17-6)18-19(14,15)9(10,11)12/h6-7H,2-5H2,1H3/t6?,7-/m1/s1

InChI Key

UVBCNYPMJSSUSF-COBSHVIPSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCCO1)OS(=O)(=O)C(F)(F)F

Canonical SMILES

COC(=O)C(CC1CCCO1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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